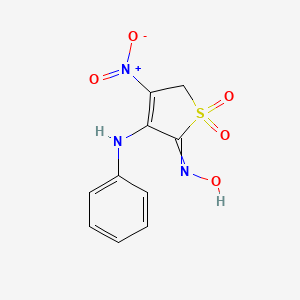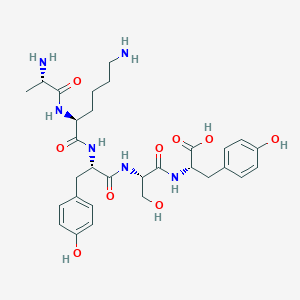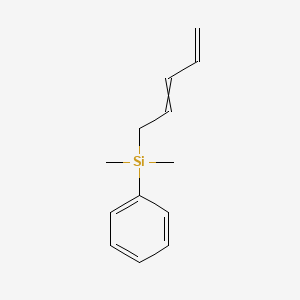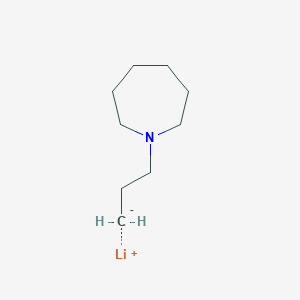
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is a complex organic compound that belongs to the class of thiophenones Thiophenones are sulfur-containing heterocyclic compounds known for their diverse chemical properties and applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a thiophenone derivative, followed by the introduction of the phenylamino group through a substitution reaction. The final step involves the formation of the oxime group under specific reaction conditions, such as the use of hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, and methods such as solvent extraction and recrystallization are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The phenylamino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenone derivatives.
Wissenschaftliche Forschungsanwendungen
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The phenylamino group can interact with cellular proteins and enzymes, potentially inhibiting their activity. The oxime group can form stable complexes with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophenone derivatives: Compounds with similar thiophene rings but different substituents.
Nitroaromatic compounds: Compounds with nitro groups attached to aromatic rings.
Oxime derivatives: Compounds with oxime functional groups.
Uniqueness
2(5H)-Thiophenone, 4-nitro-3-(phenylamino)-, oxime, 1,1-dioxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
392728-95-9 |
|---|---|
Molekularformel |
C10H9N3O5S |
Molekulargewicht |
283.26 g/mol |
IUPAC-Name |
N-(4-anilino-3-nitro-1,1-dioxo-2H-thiophen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H9N3O5S/c14-12-10-9(11-7-4-2-1-3-5-7)8(13(15)16)6-19(10,17)18/h1-5,11,14H,6H2 |
InChI-Schlüssel |
AHIRAGVKGURJSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C(=NO)S1(=O)=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)


![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)


![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

